N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine
Description
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperidine and pyridine moiety, making it a unique and versatile molecule.
Properties
Molecular Formula |
C17H19N5S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H19N5S/c1-21(15-4-2-3-8-18-15)13-5-9-22(10-6-13)16-14-7-11-23-17(14)20-12-19-16/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
InChI Key |
USHBCKJVDNEUAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C3C=CSC3=NC=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The piperidine and pyridine moieties may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a pharmaceutical intermediate used in the synthesis of tofacitinib, a Janus kinase inhibitor.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
